molecular formula C7H16Cl2NPS B14746869 Heptylphosphoramidothioic dichloride CAS No. 5343-77-1

Heptylphosphoramidothioic dichloride

Cat. No.: B14746869
CAS No.: 5343-77-1
M. Wt: 248.15 g/mol
InChI Key: OKEWNYSWMHMUPO-UHFFFAOYSA-N
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Description

Heptylphosphoramidothioic dichloride (systematic IUPAC name pending verification) is an organophosphorus compound characterized by a heptyl (C₇H₁₅) alkyl chain attached to a phosphoramidothioic dichloride core. This compound belongs to a class of reactive intermediates used in synthesizing organophosphorus ligands, agrochemicals, and pharmaceuticals. Its structure combines a phosphorus atom bonded to two chlorine atoms, a sulfur atom, and an amido group (NH) linked to the heptyl chain.

Properties

CAS No.

5343-77-1

Molecular Formula

C7H16Cl2NPS

Molecular Weight

248.15 g/mol

IUPAC Name

N-dichlorophosphinothioylheptan-1-amine

InChI

InChI=1S/C7H16Cl2NPS/c1-2-3-4-5-6-7-10-11(8,9)12/h2-7H2,1H3,(H,10,12)

InChI Key

OKEWNYSWMHMUPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNP(=S)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylphosphoramidothioic dichloride can be synthesized through several methods. One common approach involves the reaction of heptylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically proceeds as follows:

C7H15NH2+PCl5+SC7H17Cl2NPS+HCl\text{C7H15NH2} + \text{PCl5} + \text{S} \rightarrow \text{C7H17Cl2NPS} + \text{HCl} C7H15NH2+PCl5+S→C7H17Cl2NPS+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Heptylphosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptylphosphoramidothioic oxide.

    Reduction: Reduction reactions can convert it to heptylphosphoramidothioic hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Heptylphosphoramidothioic oxide.

    Reduction: Heptylphosphoramidothioic hydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptylphosphoramidothioic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and herbicides.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptylphosphoramidothioic dichloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles suggests it can modify biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of heptylphosphoramidothioic dichloride are influenced by its alkyl chain length and substituents. Key analogues include:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Features
Methylphosphonothioic dichloride CH₃Cl₂PS 676-98-2 148.98 Shorter alkyl chain; higher volatility; used in nerve agent precursors .
Diethyl phosphorochlorothioate C₄H₁₀ClO₂PS 2524-16-5 188.61 Ethyl groups enhance solubility in organic solvents; intermediate in pesticides .
Dipropylphosphoramidic dichloride C₆H₁₄Cl₂NOP 40881-98-9 228.06 Propyl chain increases lipophilicity; used in flame retardants .
Dimethylphosphinothioic chloride C₂H₆ClPS 993-12-4 128.56 Methyl groups reduce steric hindrance; catalyst in asymmetric synthesis .

Reactivity Trends

  • Alkyl Chain Effects : Longer chains (e.g., heptyl) reduce volatility and increase hydrophobicity compared to methyl or ethyl analogues, making them suitable for lipid-soluble applications .
  • Electrophilic Reactivity : The dichloride group (-PCl₂) reacts with nucleophiles (e.g., amines, alcohols) to form phosphoramidates or thiophosphates. Bulkier alkyl groups (heptyl) may slow reaction kinetics due to steric effects .
  • Thermal Stability: Heptyl derivatives likely exhibit higher thermal stability than methyl/ethyl analogues, as seen in propylphosphonothioic dichloride (decomposition >200°C) .

Research Findings and Data Gaps

  • Toxicity: Methylphosphonothioic dichloride is highly toxic (LD₅₀ <50 mg/kg in rats), suggesting similar hazards for the heptyl variant .
  • Spectroscopic Data : FT-IR peaks for P-Cl (500–600 cm⁻¹) and P=S (650–750 cm⁻¹) are consistent across analogues .
  • Gaps: No direct studies on this compound’s ecotoxicology or pharmacokinetics exist; extrapolation from shorter-chain compounds is necessary .

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